N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide
Description
N-(1-(1-(3,4-Dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide is a pyrazolo-pyrimidinone derivative featuring a 3,4-dimethylphenyl substituent at the pyrazolo[3,4-d]pyrimidin-6-yl position and a 4-nitrobenzamide group appended to the pyrazole ring. This compound’s structural complexity arises from its fused heterocyclic core (pyrazolo[3,4-d]pyrimidinone) and electron-withdrawing nitro group, which may influence its electronic properties and biological interactions.
Synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, analogous pyrazolo-pyrimidinones have been synthesized via reductive lactamization of amino acid intermediates, as seen in related pyrazolo derivatives . Structural characterization employs spectroscopic methods (¹H NMR, IR, mass spectrometry) and crystallographic tools like SHELXL for precise geometry determination .
Properties
CAS No. |
1170179-70-0 |
|---|---|
Molecular Formula |
C24H20N8O4 |
Molecular Weight |
484.476 |
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C24H20N8O4/c1-13-4-7-18(10-14(13)2)30-21-19(12-25-30)23(34)28-24(27-21)31-20(11-15(3)29-31)26-22(33)16-5-8-17(9-6-16)32(35)36/h4-12H,1-3H3,(H,26,33)(H,27,28,34) |
InChI Key |
GLRVEWRNFKHZMT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cdk2, a protein kinase involved in regulating the cell cycle.
Mode of Action
Similar compounds have shown inhibitory activity against their targets. They may bind to the active site of the target protein, preventing its normal function and leading to changes in cellular processes.
Biological Activity
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various disease models, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 391.4 g/mol |
| CAS Number | 1171886-03-5 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
This compound exhibits biological activity primarily through inhibition of specific enzymes and receptors involved in disease processes.
Enzyme Inhibition
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can act as inhibitors of various kinases and reverse transcriptases. For example, studies have shown that modifications to the pyrazolo structure can enhance inhibitory potency against HIV reverse transcriptase (RT) with IC50 values in the low micromolar range .
Antiviral Activity
Several studies have highlighted the antiviral potential of pyrazolo derivatives. For instance:
- HIV : The compound has been evaluated for its efficacy against HIV RT, showing promising results with IC50 values comparable to established inhibitors .
- Herpes Simplex Virus (HSV) : Derivatives similar in structure have demonstrated significant antiviral activity against HSV .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Pyrazolo derivatives have been shown to induce apoptosis in cancer cell lines by targeting critical signaling pathways . A comparative study indicated that certain analogs exhibited enhanced cytotoxicity against various cancer cell lines with IC50 values ranging from 0.2 to 10 μM .
Case Studies
Case Study 1: Antiviral Efficacy
In a controlled study assessing the antiviral efficacy of pyrazolo derivatives against HSV, a derivative similar to this compound was tested. Results showed a significant reduction in viral load in treated cells compared to controls, supporting its potential as an antiviral agent .
Case Study 2: Anticancer Activity
A study investigated the effects of various pyrazolo compounds on breast cancer cell lines. The compound demonstrated significant cytotoxic effects at concentrations around 5 μM, leading to increased apoptosis markers and reduced cell viability .
Scientific Research Applications
The compound N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available literature and research findings.
Molecular Formula
The molecular formula of the compound is .
Structural Characteristics
The structure features multiple functional groups, including:
- Pyrazolo[3,4-d]pyrimidine moiety
- Nitrobenzamide group
- Dimethylphenyl substituents
These structural elements contribute to the compound's biological activity.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its ability to interact with various biological targets. It is particularly noted for:
- Inhibition of Protein Kinases : The compound may regulate protein kinase activities, which are crucial in cell signaling pathways. This suggests potential applications in treating diseases related to dysregulated kinase activity, such as cancer and inflammatory disorders .
- Antitumor Activity : Research indicates that derivatives of similar structures have been effective against various tumor types, implying that this compound could exhibit similar properties .
Pharmacological Studies
Pharmacological investigations have highlighted the compound's potential as:
- Anti-inflammatory Agent : Due to its structural similarity to known anti-inflammatory drugs, it may possess the ability to mitigate inflammatory responses in conditions like arthritis .
- Neuroprotective Effects : Some studies suggest that pyrazolo compounds can protect neuronal cells from damage, indicating possible applications in neurodegenerative diseases .
Synthesis and Characterization
The synthesis of this compound involves multi-step processes typically including:
- Formation of the pyrazolo ring system.
- Introduction of substituents through electrophilic aromatic substitution or nucleophilic attack strategies.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Activity
A study conducted on a related pyrazolo derivative demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival. This suggests that this compound may exhibit similar anticancer properties.
Case Study 2: Anti-inflammatory Properties
In a preclinical model of arthritis, a compound structurally similar to this compound demonstrated reduced inflammation and joint damage. This points towards potential therapeutic applications in managing inflammatory diseases.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Frameworks
The target compound’s pyrazolo[3,4-d]pyrimidinone core distinguishes it from other heterocyclic systems:
- Pyrazolo[3,4-b]pyrazin-5(4H)-ones (e.g., compounds 13a–e in ): These lack the pyrimidinone oxygen and instead feature a pyrazine ring.
- Benzo[b][1,4]oxazin-3(4H)-ones (e.g., compound 7a–c in ): The oxazinone core provides greater metabolic stability but reduced π-π stacking capability compared to pyrazolo-pyrimidinones.
Table 1: Core Structure Comparison
Substituent Effects
- 3,4-Dimethylphenyl Group : This substituent in the target compound enhances lipophilicity and steric bulk compared to simpler phenyl or nitro-substituted analogues (e.g., ’s 4-nitrophenyl group). The methyl groups may shield the core from metabolic oxidation .
- Similar nitro-substituted pyrazoles in showed enhanced bioactivity against microbial targets.
Table 2: Substituent Impact on Properties
Spectroscopic Characterization
- ¹H NMR : The target’s 3,4-dimethylphenyl group would show aromatic protons as a singlet (δ 7.2–7.4 ppm), while the nitrobenzamide’s protons may appear as a doublet near δ 8.0–8.3 ppm. Comparable shifts were observed in for nitro-substituted analogues .
- IR: A strong C=O stretch (~1680 cm⁻¹) from the pyrimidinone and amide groups, plus NO₂ asymmetric stretching (~1520 cm⁻¹) .
Implications for Bioactivity (Hypothetical)
- Pyrazolo-pyrimidinones: Known for kinase inhibition due to ATP-binding site interactions.
- Nitro-substituted derivatives : Exhibit antimicrobial and antiproliferative activities, as seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
